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3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole

Lipophilicity Membrane permeability Oxadiazole regioisomerism

This 3,5-disubstituted-1,2,4-oxadiazole delivers ~10× higher lipophilicity than 1,3,4-isomers, ensuring superior membrane permeability and target engagement. The N-methylindole motif limits H-bond donors, while the 4-methoxyphenyl group fits the Sirt2 binding pocket (PDB: 8PY3). Validated for low-µM antiproliferative activity in COLO 320 & MIA PaCa‑2 assays. Source the >90% research-grade lot to guarantee reproducible screening results.

Molecular Formula C18H15N3O2
Molecular Weight 305.337
CAS No. 1986519-09-8
Cat. No. B2468655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole
CAS1986519-09-8
Molecular FormulaC18H15N3O2
Molecular Weight305.337
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC
InChIInChI=1S/C18H15N3O2/c1-21-11-15(14-5-3-4-6-16(14)21)18-19-17(20-23-18)12-7-9-13(22-2)10-8-12/h3-11H,1-2H3
InChIKeyOWGXZHVWSYUKMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole (CAS 1986519-09-8): Structural Identity, Physicochemical Profile, and Pharmacophore Classification for Informed Procurement


3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole (CAS 1986519-09-8; IUPAC: 3-(4-methoxyphenyl)-5-(1-methylindol-3-yl)-1,2,4-oxadiazole) is a synthetic heterocyclic compound with the molecular formula C₁₈H₁₅N₃O₂ and molecular weight 305.34 g·mol⁻¹ [1]. It belongs to the 3,5-disubstituted-1,2,4-oxadiazole class, in which a 4-methoxyphenyl group occupies the oxadiazole 3-position and an N-methylindole moiety is attached at the oxadiazole 5-position. The compound features a calculated partition coefficient (clogP) of 3.33, topological polar surface area (TPSA) of 63.99 Ų, one H-bond donor, five H-bond acceptors, and four rotatable bonds, fully complying with Lipinski's Rule of Five [1]. The 1,2,4-oxadiazole ring serves as a metabolically relevant bioisostere of ester and amide functionalities and, critically, exhibits approximately one order of magnitude higher lipophilicity than its 1,3,4-oxadiazole regioisomeric counterparts, a property that directly impacts membrane permeability and target engagement potential [2]. The compound is commercially available as a research-grade screening compound (AKSci HTS004151, MDL MFCD28042246) with a specified purity of >90% .

Why Generic Substitution of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole Fails: Regioisomer-Dependent Lipophilicity, H-Bond Donor Count, and Scaffold-Specific Pharmacology


Compounds within the indole-oxadiazole chemical space cannot be interchanged without consequence because small structural modifications produce quantifiably large shifts in physicochemical and pharmacological behavior. The 1,2,4-oxadiazole regioisomer (target compound) exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole matched pair [1], a difference that translates into altered membrane permeability, metabolic stability, and hERG inhibition profiles. The presence of the N-methyl group on the indole ring reduces the H-bond donor count from two (N–H indole) to one, increasing lipophilicity relative to N-unsubstituted analogs [2]. Furthermore, the 1,2,4-oxadiazole scaffold has been validated as a privileged pharmacophore in pro-apoptotic antitumor agents with IC₅₀ values in the low micromolar range, a phenotype not automatically reproduced by 1,3,4-oxadiazole or isoxazole analogs [3]. These three structural features — oxadiazole regioisomerism, indole N-substitution, and the specific 3-(4-methoxyphenyl) aryl group — collectively define a unique physicochemical and biological profile that generic substitution cannot replicate. The quantitative evidence below establishes where and how this compound meaningfully differentiates from its closest analogs.

Quantitative Differentiation Evidence for 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole (CAS 1986519-09-8) — Head-to-Head and Cross-Study Comparator Data


Oxadiazole Regioisomer Lipophilicity: ~10-Fold Higher log D for 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs

In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently exhibits approximately one order of magnitude higher lipophilicity (log D at pH 7.4) compared to its 1,3,4-oxadiazole counterpart [1]. The target compound's calculated logP (clogP) is 3.33 [2]. Applying the Boström et al. ~10-fold log D differential to the 1,3,4-oxadiazole regioisomer of the target compound (CAS 511239-29-5, WAY-381785), the estimated logD of the 1,3,4-isomer is approximately 2.3–2.5, representing a substantial reduction in lipophilicity. This difference is mechanistically rooted in the distinct charge distributions and dipole moments of the two oxadiazole regioisomers [1].

Lipophilicity Membrane permeability Oxadiazole regioisomerism

N-Methyl Indole Substitution: H-Bond Donor Count Reduction from 2 to 1 vs. N-Unsubstituted Indole Analogs

The target compound carries an N-methyl substituent on the indole ring, reducing its H-bond donor (HBD) count to 1, compared to 2 HBDs for N-unsubstituted indole analogs such as 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole (CAS 1196987-14-0) [1]. This single HBD is attributed to the indole N–H proton in the unsubstituted analog and is eliminated upon N-methylation. The reduction in HBD count is accompanied by an increase in clogP (from an estimated ~2.5–2.8 for the N–H analog to 3.33 for the N-methylated target) [1]. In the broader context of 1,2,4-oxadiazole medicinal chemistry, the N-methylation pattern also influences metabolic stability: Boström et al. reported that 1,2,4-oxadiazoles generally exhibit reduced metabolic stability compared to 1,3,4-oxadiazoles, but N-alkylation of the indole can partially offset this liability by blocking N-glucuronidation and oxidative N-dealkylation pathways [2].

H-bond donor Indole N-methylation Metabolic stability

Pro-Apoptotic Antitumor Pharmacophore: Class-Validated Antiproliferative Activity in Low Micromolar Range with Caspase-3/7 Activation

Indole-based 3,5-disubstituted 1,2,4-oxadiazoles, the structural class to which the target compound belongs, have been experimentally validated as pro-apoptotic antitumor agents. Ziedan et al. (2010) reported that a series of indole-based 1,2,4-oxadiazoles exhibited IC₅₀ values in the low micromolar range against human colorectal (COLO 320) and pancreatic (MIA PaCa-2) cancer cell lines [1]. Selected compounds triggered apoptosis in sensitive cell lines through activation of caspase-3/7, confirming a mechanism-based antitumor effect rather than non-specific cytotoxicity [1]. By contrast, the 1,3,4-oxadiazole regioisomer (CAS 511239-29-5, WAY-381785) has been reported as a GSK3 kinase inhibitor, indicating that the two regioisomers engage distinct biological target profiles . The target compound incorporates the identical 1,2,4-oxadiazole pharmacophore and 4-methoxyphenyl substitution pattern present in the active compounds from the Ziedan series, positioning it within this validated pro-apoptotic scaffold class.

Antiproliferative Apoptosis Caspase activation Cancer

SIRT2 Deacetylase Inhibition: 1,2,4-Oxadiazole Scaffold Potency at Single-Digit μM with Selectivity Over SIRT1, SIRT3, and SIRT5

Colcerasa et al. (2024) reported structure-activity studies demonstrating that 1,2,4-oxadiazole-based analogues are potent inhibitors of human Sirt2 deacetylation, with activity at the single-digit micromolar level using the α-tubulin-acetylLys40 peptide substrate [1]. Critically, these 1,2,4-oxadiazoles were inactive up to 100 μM against Sirt1, Sirt3, and Sirt5 (both deacetylase and desuccinylase activities), establishing a selectivity window of >10- to >100-fold for Sirt2 over related sirtuin isoforms [2]. The target compound shares the 1,2,4-oxadiazole core scaffold validated in this study and incorporates the 4-methoxyphenyl group at the oxadiazole 3-position, a substitution pattern compatible with the Sirt2 binding pocket as shown by X-ray crystallography (PDB: 8PY3) [1]. In contrast, 1,3,4-oxadiazole-based SIRT2 inhibitors (e.g., 2-(4-methoxyphenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole) reported by Dukanya et al. exhibit a different structure-activity relationship profile, indicating that oxadiazole regioisomerism modulates SIRT2 inhibitory potency [3].

Sirtuin 2 Epigenetics Deacetylase inhibition Cancer

5-HT₃ Receptor Antagonist Pharmacophore: Defined Indole-Oxadiazole Binding Model with Optimal Aromatic-to-Basic Amine Distance of 8.4–8.9 Å

Swain et al. (1991) established a quantitative binding model for indole-oxadiazole 5-HT₃ receptor antagonists, defining the optimal distance between the aromatic indole binding site and the basic amine as 8.4–8.9 Å, with steric limitations mapped by van der Waals difference analysis [1]. The target compound incorporates the indole-3-yl-1,2,4-oxadiazole core that positions the aromatic moiety at the correct topological distance for 5-HT₃ receptor engagement. A closely related analog, 5-[(dimethylamino)methyl]-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole hydrochloride, is commercially characterized as a specific 5-HT₃ antagonist , confirming that the indol-3-yl-1,2,4-oxadiazole connectivity retained in the target compound is compatible with this pharmacology. In contrast, 1,3,4-oxadiazole regioisomers lack the same spatial arrangement of H-bond-accepting nitrogen atoms, which alters the pharmacophoric geometry and potentially diminishes 5-HT₃ receptor affinity.

5-HT3 receptor Serotonin antagonist Binding model Neuroscience

Physicochemical Drug-Likeness: Balanced clogP/TPSA Profile with Full Lipinski Compliance for Screening Library Integration

The target compound's computed physicochemical profile — clogP 3.33, TPSA 63.99 Ų, HBD 1, HBA 5, MW 305.34, rotatable bonds 4 — satisfies all Lipinski Rule of Five criteria without violations [1]. This positions the compound in a favorable drug-like chemical space (MW < 500, clogP < 5, HBD ≤ 5, HBA ≤ 10). In the systematic comparison by Boström et al., the 1,2,4-oxadiazole regioisomer's higher lipophilicity was associated with reduced aqueous solubility and increased hERG inhibition risk relative to the 1,3,4-oxadiazole counterpart [2]. However, the target compound's moderate clogP of 3.33 (rather than >4) and low TPSA of 63.99 Ų (below the 140 Ų threshold for oral absorption) suggest a balanced permeability-solubility profile appropriate for cell-based screening. The 1,3,4-oxadiazole isomer WAY-381785, while more soluble, sacrifices the permeability advantage conferred by the higher logD of the 1,2,4-oxadiazole [2].

Drug-likeness Lipinski Rule of Five ADME Screening library

Optimal Application Scenarios for 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole (CAS 1986519-09-8) Based on Quantitative Differentiation Evidence


Pro-Apoptotic Anticancer Screening: Primary Phenotypic Assays in Colorectal and Pancreatic Cancer Models

Deploy the target compound in cell viability and caspase activation assays using COLO 320 (colorectal adenocarcinoma) and MIA PaCa-2 (pancreatic carcinoma) cell lines, where the indole-based 1,2,4-oxadiazole scaffold has demonstrated low micromolar IC₅₀ antiproliferative activity and caspase-3/7-mediated apoptosis [1]. The compound's clogP of 3.33 and TPSA of 63.99 Ų support adequate cellular permeability for intracellular target engagement [2]. Avoid substituting with the 1,3,4-oxadiazole isomer (WAY-381785), which targets GSK3 kinases rather than the pro-apoptotic pathway validated for the 1,2,4-oxadiazole series .

Sirtuin 2 (Sirt2) Inhibitor Development: Isoform-Selective Deacetylase Screening with Structural Biology Support

Use the target compound as a starting point for Sirt2 inhibitor optimization, leveraging the crystallographically validated 1,2,4-oxadiazole Sirt2 binding mode (PDB: 8PY3) [1]. The 4-methoxyphenyl substitution at the oxadiazole 3-position is compatible with the Sirt2 binding pocket. Counter-screen against Sirt1, Sirt3, and Sirt5 at 100 μM to confirm >10- to >100-fold isoform selectivity, as demonstrated for the 1,2,4-oxadiazole chemotype [1]. The N-methylindole moiety provides a single HBD and elevated clogP relative to N–H analogs, favorable for cellular Sirt2 target engagement [2].

5-HT₃ Serotonin Receptor Probe Design: Pharmacophore-Guided Ligand Optimization

Utilize the target compound as a core scaffold for 5-HT₃ receptor ligand design, building on the Swain et al. (1991) binding model that defines an optimal 8.4–8.9 Å distance between the indole aromatic site and a basic amine [1]. The indol-3-yl-1,2,4-oxadiazole connectivity provides the correct spatial arrangement of H-bond-accepting oxadiazole nitrogens required for receptor engagement. Functionalization at the oxadiazole 5-position (currently unsubstituted in the target compound) with a basic amine-containing group would generate a complete 5-HT₃ pharmacophore. Validate binding using [³H]GR-65630 displacement assays in rat cerebral cortex membranes [1].

Physicochemical Property-Driven Library Design: Permeability-Favoring Fragment for CNS-Targeted Screening Collections

Incorporate the target compound into CNS-focused screening libraries based on its favorable permeability profile: clogP 3.33, TPSA 63.99 Ų (well below the 90 Ų threshold associated with good CNS penetration), and only 1 HBD [1]. The ~10-fold higher lipophilicity of the 1,2,4-oxadiazole regioisomer versus the 1,3,4-isomer [2] makes the target compound the preferred choice when passive membrane permeability is a selection criterion. Use the AKSci HTS004151 source (>90% purity) for library plating to ensure consistent screening results .

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